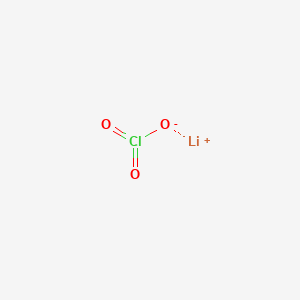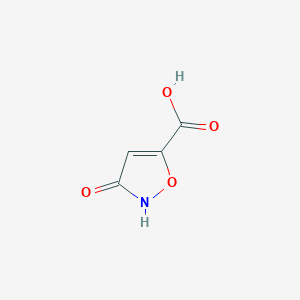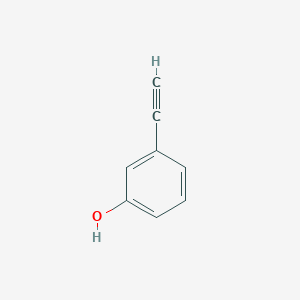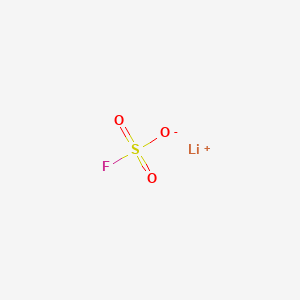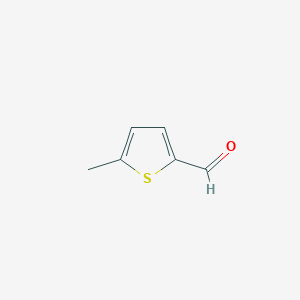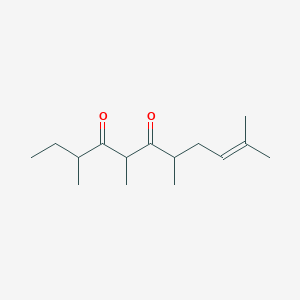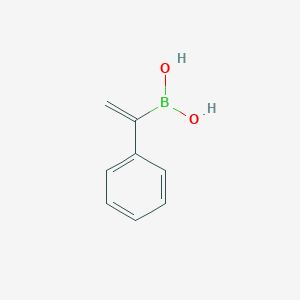
1-Phenylvinylboronic acid
Descripción general
Descripción
1-Phenylvinylboronic acid, also known as α-Methylene-α-tolueneboronic acid or α-Phenyl vinylboronic acid, is a boronic acid compound . It has a molecular formula of C8H9BO2 and an average mass of 147.967 Da .
Synthesis Analysis
1-Phenylvinylboronic acid is used as a reactant in various chemical reactions. These include the halogenation of alkynes for the preparation of enol esters, Liebeskind-Srogl cross-coupling, homocoupling of arylboronic acids for the synthesis of biaryls, iterative cross-coupling of boronate building blocks, and enantioselective hydrogenation of hydroxyphenyl styrenes .
Molecular Structure Analysis
The molecular structure of 1-Phenylvinylboronic acid consists of a phenyl group (C6H5) attached to a vinyl group (C=CH2) which is further connected to a boronic acid group (B(OH)2) .
Chemical Reactions Analysis
1-Phenylvinylboronic acid is involved in various chemical reactions. These include the halogenation of alkynes for the preparation of enol esters, Liebeskind-Srogl cross-coupling, homocoupling of arylboronic acids for the synthesis of biaryls, iterative cross-coupling of boronate building blocks, and enantioselective hydrogenation of hydroxyphenyl styrenes .
Physical And Chemical Properties Analysis
1-Phenylvinylboronic acid has a density of 1.1±0.1 g/cm3, a boiling point of 321.1±35.0 °C at 760 mmHg, and a flash point of 148.0±25.9 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .
Aplicaciones Científicas De Investigación
Halogenation of Alkynes
1-Phenylvinylboronic acid is used as a reactant in the halogenation of alkynes, which leads to the preparation of enol esters . This process is crucial in organic synthesis, as it allows for the introduction of halogen atoms into organic compounds, thereby altering their chemical properties and reactivity.
Liebeskind-Srogl Cross-Coupling
This compound plays a significant role in the Liebeskind-Srogl cross-coupling reaction . This reaction is a powerful tool for forming carbon-sulfur bonds, which are prevalent in a variety of biologically active compounds and pharmaceuticals.
Homocoupling of Arylboronic Acids
1-Phenylvinylboronic acid is involved in the homocoupling of arylboronic acids, leading to the synthesis of biaryls . Biaryls are a class of compounds that are widely used in the pharmaceutical industry and in materials science.
Iterative Cross-Coupling of Boronate Building Blocks
This compound is used in the iterative cross-coupling of boronate building blocks . This process is a powerful method for the construction of complex organic molecules from simple building blocks.
Enantioselective Hydrogenation of Hydroxyphenyl Styrenes
1-Phenylvinylboronic acid is used in the enantioselective hydrogenation of hydroxyphenyl styrenes . This reaction is important in the production of chiral molecules, which are essential in the pharmaceutical industry.
Sensing Applications
Boronic acids, including 1-Phenylvinylboronic acid, have been increasingly utilized in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .
Safety and Hazards
Mecanismo De Acción
Target of Action
1-Phenylvinylboronic acid is a boronic acid compound that is primarily used in various coupling reactions . The primary targets of this compound are the reactants involved in these reactions.
Mode of Action
The compound interacts with its targets through several mechanisms, including:
- Halogenation of alkynes for the preparation of enol esters .
- Liebeskind-Srogl cross-coupling .
- Homocoupling of arylboronic acids for the synthesis of biaryls .
- Iterative cross-coupling of boronate building blocks .
- Enantioselective hydrogenation of hydroxyphenyl styrenes .
Biochemical Pathways
The biochemical pathways affected by 1-Phenylvinylboronic acid are primarily related to the reactions mentioned above. The compound plays a crucial role in facilitating these reactions, leading to the formation of new compounds. The downstream effects of these reactions depend on the specific reactants and conditions of the reaction .
Pharmacokinetics
It’s important to note that boronic acids and their esters, including 1-phenylvinylboronic acid, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 1-Phenylvinylboronic acid’s action are primarily related to its role in facilitating various coupling reactions. The compound interacts with its targets to facilitate these reactions, leading to the formation of new compounds .
Action Environment
The action of 1-Phenylvinylboronic acid can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, a reaction in which 1-Phenylvinylboronic acid may be involved . The reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Propiedades
IUPAC Name |
1-phenylethenylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6,10-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCPVMYUISTDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C)C1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407429 | |
| Record name | 1-Phenylvinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylvinylboronic acid | |
CAS RN |
14900-39-1 | |
| Record name | 1-Phenylvinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Phenylvinyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-phenylvinylboronic acid pinacol ester react with carbonyl compounds?
A: 1-phenylvinylboronic acid pinacol ester can react with carbonyl compounds through two main pathways []:
Q2: What is the significance of using tert-butyl lithium in these reactions?
A: tert-Butyl lithium acts as a strong base, facilitating the carbolithiation of 1-phenylvinylboronic acid pinacol ester []. This reaction generates an α-phenylboryl carbanion, which acts as a nucleophile and can subsequently react with carbonyl compounds. The choice of tert-butyl lithium is crucial due to its high basicity and relatively low nucleophilicity, preventing unwanted side reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)

